2-Oxabicyclo[2.1.1]hexane-4-carbonitrile
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Overview
Description
2-Oxabicyclo[211]hexane-4-carbonitrile is a bicyclic compound with the molecular formula C6H7NO It is characterized by its unique structure, which includes an oxabicyclo ring system and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.1.1]hexane-4-carbonitrile typically involves a [2+2] cycloaddition reaction. This photochemical reaction is used to form the bicyclic structure. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires precise control of reaction conditions, including temperature, light intensity, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[2.1.1]hexane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace the nitrile group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
2-Oxabicyclo[2.1.1]hexane-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.1.1]hexane-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxabicyclo ring system provides a rigid framework that can bind to specific sites on these targets, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity .
Comparison with Similar Compounds
2-Oxabicyclo[2.1.1]hexane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2-Azabicyclo[2.1.1]hexane: Contains a nitrogen atom in place of the oxygen atom, leading to different chemical properties and reactivity.
Bicyclo[2.1.1]hexane: Lacks both the oxygen and nitrile groups, resulting in a simpler structure with different reactivity.
Uniqueness: 2-Oxabicyclo[2.1.1]hexane-4-carbonitrile is unique due to its combination of an oxabicyclo ring system and a nitrile group. This combination provides a balance of rigidity and reactivity, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H7NO |
---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
2-oxabicyclo[2.1.1]hexane-4-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-3-6-1-5(2-6)8-4-6/h5H,1-2,4H2 |
InChI Key |
MZYKWRCGZOUDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CO2)C#N |
Origin of Product |
United States |
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